molecular formula C27H36N4O2 B11365088 2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

Cat. No.: B11365088
M. Wt: 448.6 g/mol
InChI Key: QABWUEDGPRMPTF-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core, a piperidine moiety, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine moiety and the tert-butylphenoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated compounds, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
  • 2-(2-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
  • 2-(4-tert-butylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide

Uniqueness

Compared to similar compounds, 2-(4-tert-butylphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H36N4O2

Molecular Weight

448.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]acetamide

InChI

InChI=1S/C27H36N4O2/c1-19-12-14-31(15-13-19)17-25-29-23-16-21(8-11-24(23)30(25)5)28-26(32)18-33-22-9-6-20(7-10-22)27(2,3)4/h6-11,16,19H,12-15,17-18H2,1-5H3,(H,28,32)

InChI Key

QABWUEDGPRMPTF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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